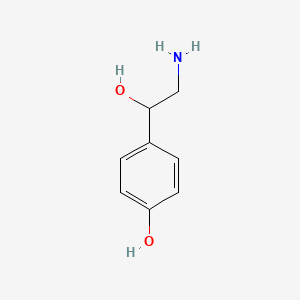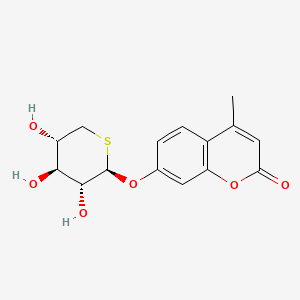
MK-212
概要
説明
科学的研究の応用
MK-212 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving serotonin receptor agonists.
Biology: this compound is employed in research on the central nervous system and its interaction with serotonin receptors.
Medicine: The compound is studied for its potential therapeutic effects in conditions such as anxiety and depression.
Industry: This compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
作用機序
MK-212は、特に5-HT2C受容体を含むセロトニン受容体のアゴニストとして作用することにより、その効果を発揮します。この相互作用は、血清プロラクチンとコルチゾールの分泌をもたらす下流シグナル伝達経路の活性化につながります。 この化合物が中枢神経系に及ぼす影響は、セロトニン受容体への結合を介して仲介され、神経伝達物質の放出と神経活動を変調します .
類似の化合物との比較
類似の化合物
2C-B-PP: 同様の薬理学的特性を持つ別のセロトニン受容体アゴニスト。
mCPP: セロトニン受容体にも作用し、中枢神経系に同様の効果をもたらす化合物。
キパジン: 同様の生物学的活性を有するセロトニン受容体アゴニスト.
This compoundの独自性
This compoundは、5-HT2C受容体との特定の相互作用と、血清プロラクチンおよびコルチゾールの分泌を促進する能力において独特です。 これは、中枢神経系とセロトニン受容体薬理学に関する研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
MK-212 has been identified as a selective 5-HT2C serotonin receptor agonist . This means that it can bind to these receptors and activate them, influencing the biochemical reactions that these receptors are involved in.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to promote the secretion of serum prolactin and cortisol in humans . These hormones play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a serotonin agonist. It binds to and activates 5-HT2C serotonin receptors, which can lead to various downstream effects, including changes in gene expression, enzyme activation or inhibition, and other cellular processes . The exact molecular mechanisms are still being researched.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, some research has been conducted on related compounds. For example, in experiments performed on mice, varying concentrations of this compound were administered, and its effects were observed
準備方法
合成経路と反応条件
MK-212の合成は、2-クロロピラジンとピペラジンの反応を含みます。反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で起こり、使用される溶媒はしばしばエタノールまたはメタノールなどのアルコールです。 反応は還流条件下で行われ、反応物の完全な変換を目的とする生成物に確保します .
工業生産方法
工業環境では、this compoundの生産は同様の合成経路に従いますが、より大規模です。反応条件は、収率と純度を最大化するために最適化されています。 連続フロー反応器と自動化されたシステムの使用は、反応条件の一貫性を維持し、生産プロセスの効率を向上させるのに役立ちます .
化学反応の分析
反応の種類
MK-212は、以下を含むいくつかの種類の化学反応を起こします。
酸化: this compoundは、さまざまな酸化生成物を形成するために酸化することができます。
還元: 還元反応は、this compoundを異なる還元形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、ヒドロキシル化誘導体の形成につながる可能性がありますが、置換反応は、さまざまな置換ピラジン誘導体を生成することができます .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: セロトニン受容体アゴニストを含む研究で基準化合物として使用されます。
生物学: this compoundは、中枢神経系とそのセロトニン受容体との相互作用に関する研究で使用されています。
医学: この化合物は、不安やうつ病などの状態における潜在的な治療効果について研究されています。
類似化合物との比較
Similar Compounds
2C-B-PP: Another serotonin receptor agonist with similar pharmacological properties.
mCPP: A compound that also acts on serotonin receptors and has similar effects on the central nervous system.
Quipazine: A serotonin receptor agonist with comparable biological activities.
Uniqueness of MK-212
This compound is unique in its specific interaction with the 5-HT2C receptor and its ability to promote the secretion of serum prolactin and cortisol. This makes it a valuable tool in research on the central nervous system and serotonin receptor pharmacology .
特性
IUPAC Name |
2-chloro-6-piperazin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWPFJGFFNXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61655-58-1 (mono-hydrochloride) | |
| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80214007 | |
| Record name | MK 212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64022-27-1 | |
| Record name | 2-Chloro-6-(1-piperazinyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64022-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(1-piperazinyl)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-212 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12111 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 64022-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MK 212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C3N7238U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of MK-212?
A1: this compound primarily acts as an agonist at serotonin receptors, particularly 5-HT2C and 5-HT2B subtypes. [, , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and mimicking the action of serotonin, leading to various downstream signaling events.
Q2: Does this compound affect hormone secretion?
A2: Yes, this compound has been shown to influence various hormone levels. For instance, it increases plasma levels of adrenocorticotropic hormone, prolactin, and oxytocin. [] It also elevates plasma renin concentration but only after pretreatment with desipramine, a norepinephrine uptake blocker. [] Additionally, this compound stimulates the release of α-melanocyte-stimulating hormone, which is blocked by pretreatment with a dopamine agonist, suggesting an interaction between dopaminergic and serotonergic systems in regulating this hormone. []
Q3: How does this compound impact drinking behavior?
A3: Intracerebroventricular administration of this compound significantly reduces water intake in water-deprived rats. [] This effect is likely mediated through 5-HT receptors in the periventricular hypothalamus. [] this compound also reduces drinking behavior induced by angiotensin II and carbachol, with a more pronounced effect on the cholinergic agonist. [] These findings suggest the involvement of the central serotonergic system in modulating thirst and drinking behavior.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H9ClN4, and its molecular weight is 196.65 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not offer detailed spectroscopic data, structural information can be found in chemical databases like PubChem and ChemSpider.
Q6: Is there information on the material compatibility and stability of this compound?
A6: The provided research articles primarily focus on the pharmacological aspects of this compound and do not provide data on its material compatibility or stability under various conditions.
Q7: Does this compound possess any catalytic properties or find applications in catalysis?
A7: The research papers provided do not indicate any catalytic properties or applications of this compound. Its primary focus is its interaction with serotonin receptors and its subsequent pharmacological effects.
Q8: How do structural modifications to this compound affect its activity, potency, and selectivity?
A8: While the provided research primarily focuses on the effects of this compound itself, some studies use related compounds to explore SAR. For example, the relative efficacies of piperazine derivatives at 5-HT2 and 5-HT1C receptors were investigated, revealing differences in agonist and antagonist properties based on subtle structural variations. [, ] Further research focusing on the SAR of this compound would be valuable in designing more selective and potent compounds targeting specific serotonin receptor subtypes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)



